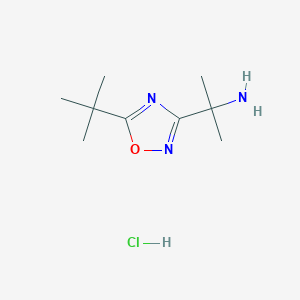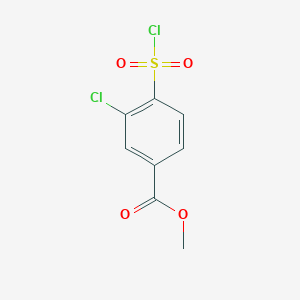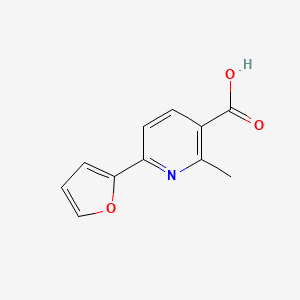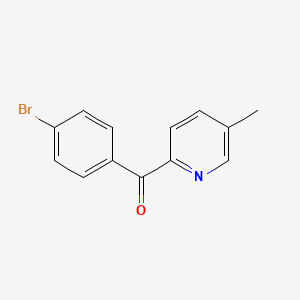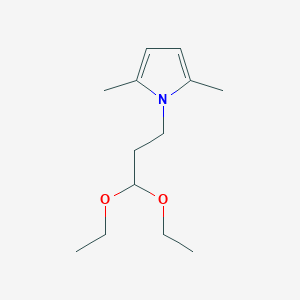
1-(3,3-diethoxypropyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
The compound “1-(3,3-diethoxypropyl)-2,5-dimethyl-1H-pyrrole” seems to be a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(3,3-diethoxypropyl)-2,5-dimethyl-1H-pyrrole” would likely include a pyrrole ring, two methyl groups attached to the 2 and 5 positions of the pyrrole ring, and a 3,3-diethoxypropyl group attached to the 1 position of the pyrrole ring .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions at the 2-position .
Scientific Research Applications
Antimicrobial Agents
Research has demonstrated the synthesis and evaluation of novel pyrrole derivatives as significant antimicrobial agents. These compounds, characterized by their heterocyclic ring structures, have shown promising antibacterial and antifungal activity. The introduction of methoxy groups into the structure has been found to increase this activity, highlighting the potential of these derivatives in designing new therapeutic tools for combating microbial infections (Hublikar et al., 2019).
Polymer Science
In the field of polymer science, pyrrole derivatives have been utilized to synthesize highly luminescent polymers. These polymers, containing pyrrolo[3,4-c]pyrrole-1,4-dione units in the main chain, exhibit strong fluorescence and good solubility in common organic solvents. Their distinct optical and electrochemical properties make them suitable for applications in organic electronics and as materials for fluorescence-based sensors (Zhang & Tieke, 2008).
Chemical Synthesis and Characterization
Pyrrole derivatives are also key in advancing chemical synthesis techniques. Studies have explored the synthesis of chiral bipyrroles and their potential applications. For instance, the creation of diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate showcases the ability to achieve axial chirality, which is critical in the development of chiral materials for use in various chemical and pharmaceutical applications (Skowronek & Lightner, 2003).
Anion Binding and Electropolymerization
Research into pyrrole-2,5-diacetic acid derivatives has led to the development of effective anion receptors. These compounds exhibit the ability to form complexes with anions, which is valuable for applications in anion sensing and separation technologies. The flexibility of their hydrogen bonding array contributes to their efficacy as anion receptors (Li et al., 2004).
Mechanism of Action
Target of action
Similar compounds, such as tetrahydropyrimidinones, are known to have an inhibitory effect on various enzymes, such as hiv protease, dihydroorotase, topoisomerase i, and tnf-α converting enzyme .
Mode of action
Without specific information on “1-(3,3-diethoxypropyl)-2,5-dimethyl-1H-pyrrole”, it’s difficult to provide a detailed mode of action. Similar compounds often work by binding to their target enzymes and inhibiting their function .
Biochemical pathways
Compounds that inhibit enzymes like hiv protease, dihydroorotase, topoisomerase i, and tnf-α converting enzyme can affect a variety of biochemical pathways, including viral replication, dna replication, and inflammatory responses .
Result of action
Without specific studies on “1-(3,3-diethoxypropyl)-2,5-dimethyl-1H-pyrrole”, it’s difficult to describe the molecular and cellular effects of its action. Inhibition of enzymes like hiv protease, dihydroorotase, topoisomerase i, and tnf-α converting enzyme can lead to decreased viral replication, altered dna replication, and reduced inflammation .
properties
IUPAC Name |
1-(3,3-diethoxypropyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-5-15-13(16-6-2)9-10-14-11(3)7-8-12(14)4/h7-8,13H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLGANVJZVKIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN1C(=CC=C1C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246038 | |
| Record name | 1-(3,3-Diethoxypropyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-diethoxypropyl)-2,5-dimethyl-1H-pyrrole | |
CAS RN |
1235441-43-6 | |
| Record name | 1-(3,3-Diethoxypropyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-Diethoxypropyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(1,3-benzoxazol-2-yloxy)phenyl]acetamide](/img/structure/B1439996.png)

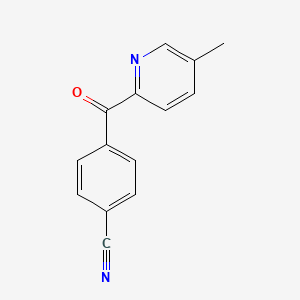

![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)
![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)
